5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. This compound is characterized by its benzopyran structure, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of methoxy groups and a hydroxyl group on the benzopyran ring contributes to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylchromene with methoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the benzopyran ring .
In industrial production, the synthesis may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of flavonoid chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be compared with other similar compounds, such as:
Flavanones: These compounds share the same benzopyran structure but differ in the substitution pattern on the ring. Examples include naringenin and hesperetin.
Coumarins: These compounds have a similar benzopyran structure but contain a lactone ring. Examples include coumarin and umbelliferone.
Isoflavones: These compounds have a similar structure but differ in the position of the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids .
Eigenschaften
CAS-Nummer |
93107-81-4 |
---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
5,8-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C13H18O4/c1-13(2)6-5-8-10(15-3)7-9(14)12(16-4)11(8)17-13/h7,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
YSWSCUCIHJQYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C=C(C(=C2O1)OC)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.